N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and a chlorobenzylthio substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities , suggesting that the compound might target cancer cells or specific proteins within these cells.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce apoptosis (programmed cell death) or inhibit cell proliferation .
Biochemical Pathways
The compound might interfere with the signaling pathways that regulate these processes, leading to inhibited cell growth or induced cell death .
Result of Action
The result of the compound’s action is likely related to its potential antitumor activity. Some similar compounds have been shown to inhibit the growth of certain cancer cell lines . Therefore, it’s plausible that this compound might also exhibit antitumor effects, potentially leading to reduced tumor growth or size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment can affect the compound’s stability and efficacy . Furthermore, the compound’s action might also be influenced by the characteristics of the target cells, such as their type, state, and the presence of specific receptors or proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The benzo[d][1,3]dioxole moiety can be introduced via nucleophilic substitution reactions involving dibromomethane and 3,4-dihydroxybenzaldehyde . The final step involves coupling the chlorobenzylthio group to the thiadiazole ring under suitable conditions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound shows promise as an insecticide and fungicide, providing effective control against various pests and pathogens.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on different biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in its alkyl substituent.
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Similar in having a chlorobenzyl group but differs in the core structure, which is a triazine ring instead of a thiadiazole.
Uniqueness
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a thiadiazole ring and a benzo[d][1,3]dioxole moiety, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZVAWTMGFPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.